2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7OS/c23-16-6-8-18(9-7-16)30-21-20(26-27-30)22(25-15-24-21)32-14-19(31)29-12-10-28(11-13-29)17-4-2-1-3-5-17/h1-9,15H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBUNWXAJLTLBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Compounds with similar structures, such as triazolothiadiazines, have been found to interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase. These enzymes play crucial roles in various physiological processes, including fluid balance, nerve signal transmission, and pH regulation.
Mode of Action
Based on its structural similarity to other triazolothiadiazines, it is likely that it interacts with its targets through hydrogen bond accepting and donating characteristics. This allows the compound to form specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways, including those involved in cancer, inflammation, and microbial infections.
Biological Activity
The compound 2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone , often referred to as IMTPPE, has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole-pyrimidine moiety and a piperazine group. Its molecular formula is , with a molecular weight of approximately 368.43 g/mol. The presence of the fluorophenyl group enhances its pharmacological properties by improving binding affinity to target proteins.
IMTPPE has been identified as an inhibitor of the androgen receptor (AR) , which plays a crucial role in the progression of prostate cancer. The compound demonstrated the following mechanisms:
- Inhibition of AR Transcriptional Activity : Studies indicate that IMTPPE inhibits AR-target gene expression through various assays, including real-time PCR and Western blotting .
- Independence from Ligand-Binding Domain (LBD) : The inhibition occurs even in AR mutants lacking the LBD, suggesting a unique mechanism that could be beneficial for treating resistant forms of prostate cancer .
Anticancer Activity
IMTPPE has shown promising results in preclinical studies concerning its anticancer efficacy:
- Prostate Cancer Models : In vitro studies demonstrated that IMTPPE inhibited the proliferation of androgen receptor-positive prostate cancer cells while having minimal effects on AR-negative cells. This specificity suggests potential therapeutic applications for castration-resistant prostate cancer (CRPC) .
- Xenograft Tumor Studies : Animal studies revealed that IMTPPE significantly reduced tumor growth in xenograft models, particularly those resistant to standard therapies like enzalutamide .
Comparative Efficacy
A comparative analysis with other compounds reveals IMTPPE's superior efficacy:
| Compound | Cancer Type | Mechanism | Efficacy (IC50) |
|---|---|---|---|
| IMTPPE | Prostate Cancer | AR Inhibition | 0.5 μM |
| Enzalutamide | Prostate Cancer | AR Inhibition | 1.0 μM |
| Darolutamide | Prostate Cancer | AR Inhibition | 0.8 μM |
Case Studies
Several case studies highlight the clinical relevance of IMTPPE:
- Castration-Resistant Prostate Cancer : A study conducted on CRPC models demonstrated that IMTPPE not only inhibited tumor growth but also altered gene expression profiles associated with resistance pathways .
- Combination Therapies : Research indicates that combining IMTPPE with other agents may enhance therapeutic outcomes, potentially overcoming resistance mechanisms seen with traditional therapies .
Future Directions
The ongoing research on IMTPPE suggests several avenues for future exploration:
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
- Mechanistic Studies : Further investigations into the precise molecular pathways affected by IMTPPE could unveil additional therapeutic targets.
- Analog Development : Synthesizing analogs of IMTPPE may yield compounds with improved potency and selectivity.
Q & A
Q. What are the key synthetic pathways for synthesizing this triazolopyrimidine derivative, and how can reaction conditions be optimized?
The compound’s synthesis typically involves sequential coupling of the triazolopyrimidine core with sulfanyl and ethanone moieties. Key steps include:
- Nucleophilic substitution at the pyrimidine C7 position using thiol-containing intermediates under inert atmospheres (e.g., N₂) in polar aprotic solvents like DMF .
- Catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 4-fluorophenyl group to the triazole ring, using Pd/C or CuI catalysts .
- Final purification via column chromatography with gradient elution (hexane:ethyl acetate mixtures) to achieve >95% purity. Optimize yields (typically 60-75%) by controlling temperature (80-110°C) and reaction time (12-24 hrs) .
Q. How can structural characterization of this compound be performed to confirm its identity?
Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperazine methylenes at δ 3.2–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected m/z ~463.1 for C₂₃H₂₀F₇N₇OS⁺) .
- X-ray crystallography (if single crystals are obtainable) to resolve the triazolopyrimidine core geometry and confirm regioselectivity .
Q. What solubility and stability profiles are critical for in vitro assays?
- Solubility : Test in DMSO (stock solutions >10 mM) and aqueous buffers (e.g., PBS at pH 7.4). Substituents like sulfanyl and fluorophenyl groups enhance lipid solubility but may require surfactants (e.g., Tween-80) for homogeneous dispersion .
- Stability : Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4). The triazole ring is stable, but the ethanone moiety may hydrolyze in acidic environments .
Intermediate Research Questions
Q. What pharmacological targets are hypothesized for this compound, and how can binding affinity be assessed?
- Targets : The triazolopyrimidine scaffold is associated with kinase inhibition (e.g., EGFR, VEGFR) and GPCR modulation (e.g., serotonin receptors via the piperazine moiety) .
- Assays :
- Fluorescence polarization assays to measure competitive binding against known kinase inhibitors.
- Surface plasmon resonance (SPR) for real-time KD determination .
Q. How can researchers design dose-response experiments to evaluate cytotoxicity in cancer cell lines?
- Cell lines : Use panels (e.g., NCI-60) with varying expression of hypothesized targets (e.g., EGFR-overexpressing A549 cells).
- Protocol :
- Treat cells with 0.1–100 µM compound for 48–72 hrs.
- Assess viability via MTT/WST-1 assays.
- Calculate IC₅₀ values and compare to positive controls (e.g., gefitinib for EGFR) .
Q. What computational methods are suitable for predicting metabolic pathways?
- In silico tools : Use Schrödinger’s MetaSite or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., oxidation of the piperazine ring or sulfanyl group glucuronidation) .
- Validation : Cross-reference with in vitro microsomal stability assays (human liver microsomes + NADPH) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
- Modifications :
- Replace 4-fluorophenyl with electron-deficient aryl groups (e.g., 3-CF₃-phenyl) to enhance kinase affinity .
- Substitute the ethanone moiety with bioisosteres (e.g., amides) to reduce metabolic liability .
- Testing : Compare IC₅₀ shifts in kinase panels (e.g., Eurofins KinaseProfiler) and assess off-target effects via proteome-wide profiling .
Q. How should contradictory data from enzymatic vs. cellular assays be resolved?
- Case example : If the compound shows strong enzymatic inhibition (e.g., IC₅₀ = 50 nM for EGFR) but weak cellular activity (IC₅₀ > 10 µM):
- Investigate cellular uptake via LC-MS quantification of intracellular concentrations.
- Check for efflux pump involvement (e.g., P-gp inhibition with verapamil) .
Q. What strategies validate in vivo efficacy without off-target toxicity?
- Models : Use xenograft mice (e.g., HCT-116 colorectal tumors) dosed at 10–50 mg/kg (oral or IP).
- Biomarkers : Monitor tumor volume and plasma levels of inflammatory cytokines (IL-6, TNF-α).
- Toxicity screens : Perform histopathology on liver/kidney tissues and assess hematological parameters .
Q. How can synergistic effects with chemotherapeutics be systematically explored?
- Combinatorial screening : Use a checkerboard assay to calculate combination indices (CI) with drugs like 5-FU or cisplatin.
- Mechanistic studies : Evaluate apoptosis (Annexin V/PI staining) and DNA damage (γ-H2AX foci) in dual-treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
